3-Chloro-6-(hexyloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(hexyloxy)pyridazine: is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of a chloro group at position 3 and a hexyloxy group at position 6 makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hexyloxy)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with hexyloxy reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Another method involves the use of copper-promoted cyclization reactions. This approach can efficiently produce polysubstituted pyridazines, including this compound, from readily available starting materials such as unactivated ketones and acylhydrazones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(hexyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-6-(hexyloxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(hexyloxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(methoxy)pyridazine
- 3-Chloro-6-(ethoxy)pyridazine
- 3-Chloro-6-(butoxy)pyridazine
Uniqueness
3-Chloro-6-(hexyloxy)pyridazine is unique due to its specific hexyloxy group, which imparts distinct physicochemical properties.
Properties
CAS No. |
17321-25-4 |
---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-chloro-6-hexoxypyridazine |
InChI |
InChI=1S/C10H15ClN2O/c1-2-3-4-5-8-14-10-7-6-9(11)12-13-10/h6-7H,2-5,8H2,1H3 |
InChI Key |
XTIMLKXJVPNXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.